N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-3-methylbutanamide
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Overview
Description
N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-3-methylbutanamide is a synthetic organic compound characterized by its unique chemical structure. This compound features a methoxy group, a pyrrolidinone ring, and a butanamide moiety, making it a subject of interest in various fields of scientific research.
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space .
Mode of Action
The pyrrolidine ring and its derivatives have been associated with target selectivity . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Compounds with a pyrrolidine ring have been associated with various biological activities .
Pharmacokinetics
The introduction of heteroatomic fragments in molecules is a common strategy in drug design, as they are useful tools for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Action Environment
The design of new molecules often starts by studying the binding conformation of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-3-methylbutanamide typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxy-3-nitrobenzaldehyde with 2-oxopyrrolidine under specific conditions to form an intermediate, which is then further reacted with 3-methylbutanoyl chloride to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-3-methylbutanamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro group in intermediates can be reduced to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and pyrrolidinone sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, such as aldehydes, acids, and amines .
Scientific Research Applications
N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-3-methylbutanamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)ethanesulfonamide
- N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-2-(3-methylphenoxy)acetamide
- N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-4-methylbenzenesulfonamide
Uniqueness
N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-3-methylbutanamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties.
Properties
IUPAC Name |
N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-3-methylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-11(2)9-15(19)17-12-6-7-14(21-3)13(10-12)18-8-4-5-16(18)20/h6-7,10-11H,4-5,8-9H2,1-3H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKPDBZQPTFXCDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=CC(=C(C=C1)OC)N2CCCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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